1,4-Diimidazol-1-ylbutane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diimidazol-1-ylbutane-1,4-dione is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol It is characterized by the presence of two imidazole rings attached to a butane-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diimidazol-1-ylbutane-1,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole with succinyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with good yields.
Another method involves the use of N,N’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, imidazole is reacted with succinic anhydride in the presence of CDI to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diimidazol-1-ylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole rings .
Scientific Research Applications
1,4-Diimidazol-1-ylbutane-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-diimidazol-1-ylbutane-1,4-dione involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
1,4-Diimidazol-1-ylbutane-2,3-dione: Similar structure but with different substitution pattern on the butane backbone.
1,2-Diimidazol-1-ylethane-1,2-dione: Shorter carbon chain and different positioning of imidazole rings.
1,4-Diimidazol-1-ylbenzene: Aromatic ring instead of aliphatic butane backbone.
Uniqueness
1,4-Diimidazol-1-ylbutane-1,4-dione is unique due to its specific arrangement of imidazole rings and the butane-1,4-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
83329-71-9 |
---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1,4-di(imidazol-1-yl)butane-1,4-dione |
InChI |
InChI=1S/C10H10N4O2/c15-9(13-5-3-11-7-13)1-2-10(16)14-6-4-12-8-14/h3-8H,1-2H2 |
InChI Key |
ICDIYWVMRXHECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)CCC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.